5-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-(furan-2-yl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c20-16(11-8-13(22-19-11)12-3-1-5-21-12)17-9-10-7-14(23-18-10)15-4-2-6-24-15/h1-8H,9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMOQQSSRVPAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCC3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 384.4 g/mol. The compound features a complex structure that includes furan and thiophene moieties attached to isoxazole rings, which are known for their diverse biological activities.
Biological Activities
Research indicates that compounds similar to 5-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide exhibit a range of biological activities:
Antimicrobial Activity
Isoxazole derivatives have demonstrated significant antimicrobial properties against various bacteria and fungi. For instance, studies have shown that isoxazoles substituted with thiophene groups exhibit potent antibacterial activity against strains like E. coli and S. aureus .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Isoxazole derivatives have been evaluated for their cytotoxic effects against several cancer cell lines, including leukemia and prostate cancer cells. Some derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer activity .
Anti-Tuberculosis Activity
Research on related compounds has highlighted their potential as anti-tuberculosis agents. Isoxazole derivatives have been explored for their ability to evade innate efflux mechanisms in Mycobacterium tuberculosis, suggesting a promising avenue for developing new treatments .
Case Studies
Several studies have documented the synthesis and biological evaluation of isoxazole derivatives:
- Antimicrobial Evaluation : A series of 5-(heteroaryl)isoxazoles were synthesized and tested for antibacterial activity using the disc diffusion method, revealing significant efficacy against common pathogens .
- Anticancer Activity : Compounds containing isoxazole rings were screened against multiple human cancer cell lines, with some showing selective cytotoxicity comparable to established chemotherapeutics .
- Mechanistic Studies : Structure-based design approaches have been employed to optimize the activity of isoxazole derivatives as inhibitors of human farnesyltransferase, a target in cancer therapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Thiophene vs. Chlorothiophene Derivatives
Compounds such as N-((5-(5-chlorothiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine (9q) and N-((5-(2-methoxythiophen-3-yl)isoxazol-3-yl)methyl)adamantan-1-amine (9t) () highlight the impact of thiophene substituents. The chloro and methoxy groups in these analogs enhance electronic effects and steric bulk compared to the unsubstituted thiophene in the target compound. Such modifications are critical in optimizing antiviral activity, as seen in their inhibition of influenza A virus M2-S31N (e.g., 9q showed 65% inhibition at 100 μM) .
Furan vs. Thiazole Heterocycles
and describe compounds with thiazole rings (e.g., N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides and 5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide ). Thiazole’s nitrogen and sulfur atoms confer distinct hydrogen-bonding capabilities compared to furan’s oxygen, which may alter pharmacokinetic properties such as solubility or metabolic stability . The target compound’s furan moiety likely offers a balance between lipophilicity and electronic effects, favoring passive membrane permeability.
Carboxamide vs. Amine Linkages
The adamantanamine-linked isoxazoles in contrast with the carboxamide bridge in the target compound. Adamantanamine’s rigid bicyclic structure enhances hydrophobic interactions but may limit solubility.
Molecular Weight and Solubility
The target compound’s molecular weight (~387.4 g/mol, estimated) is lower than analogs like n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide (, MW 1066.68), which has extensive halogenation and cyclopropane groups. This lower weight may enhance bioavailability .
Tabulated Comparison of Key Analogs
Q & A
Q. Analytical Workflow :
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and >95% purity threshold .
- Structural Confirmation :
- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and degradation thresholds .
Advanced: How can synthetic yields be optimized while maintaining scalability?
Q. Strategies for Optimization :
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 150 W) .
- Flow Chemistry : Continuous flow reactors improve mixing efficiency and reduce byproduct formation in cycloaddition steps .
- Catalytic Systems : Use Cu(I) catalysts for regioselective isoxazole formation, achieving yields >85% .
Data-Driven Tuning : Monitor reaction progress via inline FT-IR to track nitrile oxide consumption .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Case Study : If one study reports anticancer activity (IC₅₀ = 10 µM) while another shows no efficacy:
Assay Variability : Compare cell lines (e.g., HeLa vs. HepG2) and assay conditions (e.g., serum concentration, incubation time) .
Metabolic Stability : Test compound stability in liver microsomes; poor stability may explain false negatives .
Target Engagement : Use Surface Plasmon Resonance (SPR) to validate direct binding to proposed targets (e.g., kinases) .
Recommendation : Reproduce assays with standardized protocols (e.g., NIH/NCATS guidelines) .
Advanced: What pharmacological targets are plausible based on structural analogs?
Q. Hypothesis Generation :
- Kinase Inhibition : The isoxazole-thiophene scaffold resembles FLT3 inhibitors (e.g., AC220), suggesting potential in acute myeloid leukemia .
- Antimicrobial Activity : Analogous compounds (e.g., thiadiazole derivatives) disrupt bacterial cell membranes via lipid II binding .
- Antioxidant Mechanisms : Furan moieties may scavenge ROS, as seen in saccharin-tetrazolyl derivatives .
Q. Validation Workflow :
In Silico Docking : Use AutoDock Vina to predict binding to FLT3 (PDB: 6JQR) .
Enzymatic Assays : Test inhibition of FLT3 autophosphorylation in MV4-11 cells .
Advanced: How to design derivatives to improve solubility without compromising activity?
Q. Derivatization Strategies :
- PEGylation : Introduce polyethylene glycol (PEG) chains at the carboxamide nitrogen to enhance aqueous solubility .
- Ionizable Groups : Add tertiary amines (e.g., morpholine) to the thiophene ring for pH-dependent solubility .
- Prodrug Approach : Convert the carboxamide to a methylester prodrug, hydrolyzed in vivo .
Q. Analytical Validation :
- LogP Measurement : Use shake-flask method to confirm reduced hydrophobicity (target LogP <3) .
- Dissolution Testing : Simulate gastrointestinal fluid (pH 6.8) to assess bioavailability .
Advanced: What computational methods predict the compound’s ADMET properties?
Q. In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate permeability (Caco-2 model), cytochrome P450 interactions, and hERG inhibition risk .
- Metabolic Sites : Identify labile positions (e.g., furan ring oxidation) via StarDrop’s P450 module .
- Toxicity Profiling : ProTox-II for hepatotoxicity and mutagenicity predictions .
Experimental Follow-Up : Validate predictions with in vitro CYP450 inhibition assays (e.g., CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
